molecular formula C18H20N4O3 B2632180 2-(1,2-benzoxazol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034528-62-4

2-(1,2-benzoxazol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2632180
CAS No.: 2034528-62-4
M. Wt: 340.383
InChI Key: CBIUZECYTJYNQT-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study conducted by Chkirate et al. (2019) presents the synthesis of pyrazole-acetamide derivatives leading to the development of Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity through various in vitro assays, highlighting their potential in antioxidative applications. The research underscores the importance of hydrogen bonding in the self-assembly process of these complexes, offering insights into their structural stability and activity. This work suggests potential applications in the development of antioxidant agents based on metal coordination complexes (Chkirate et al., 2019).

Novel Synthesis Pathways and Structural Analysis

The work by Sebhaoui et al. (2020) focuses on the unexpected synthesis of novel 2-pyrone derivatives, including structural and computational analysis. This research not only expands the chemical synthesis methodologies for pyrone derivatives but also provides a deeper understanding of their structural properties through crystallography and Hirshfeld surface analysis. The binding modes explored within Tyrosine-protein kinase JAK2, through molecular docking and dynamics simulation studies, indicate potential therapeutic applications (Sebhaoui et al., 2020).

Selective Antagonist Ligand for A2B Adenosine Receptors

Baraldi et al. (2004) have identified MRE 2029-F20 as a selective antagonist ligand for the human A2B adenosine receptors. The ligand showcases high affinity and specificity, making it a useful tool for the pharmacological characterization of this receptor subtype. This discovery has significant implications for the development of targeted therapies for conditions where A2B adenosine receptor activity is implicated (Baraldi et al., 2004).

Reactivity and Synthesis of Heterocyclic Compounds

Shaaban et al. (2007) explore the reactivity of acetyl-1-methyl-1H-benzimidazole, leading to the synthesis of novel pyrazoles, isoxazoles, pyrazolo[3,4-d]pyridazines, and isoxazolo[3,4-d]pyridazines. This research broadens the scope of heterocyclic chemistry, providing new pathways for the synthesis of these compounds. The potential applications of these synthesized compounds in medicinal chemistry and drug development are notable, given the wide range of biological activities associated with heterocyclic compounds (Shaaban et al., 2007).

Antimicrobial Studies of Novel Fused Heterocyclic Compounds

Khairwar et al. (2021) have synthesized novel fused heterocyclic compounds and tested them for antimicrobial activity. Their work showcases the potential of these compounds as antimicrobial agents, contributing to the search for new therapeutics against microbial resistance. This research highlights the importance of novel heterocyclic frameworks in developing effective antimicrobial drugs (Khairwar et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like cathepsin s , which plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,2-benzoxazol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and exerts its effects .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(9-16-15-6-1-2-7-17(15)25-21-16)20-13-10-19-22(11-13)12-14-5-3-4-8-24-14/h1-2,6-7,10-11,14H,3-5,8-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIUZECYTJYNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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